molecular formula C17H16BrN3O4 B2686260 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 1170891-67-4

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2686260
CAS RN: 1170891-67-4
M. Wt: 406.236
InChI Key: NHQQZZVAXSDKGV-UHFFFAOYSA-N
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Description

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-substituted derivatives of 1,3,4-oxadiazole and acetamide, similar to the compound , are synthesized through complex chemical reactions, involving electrophiles and aprotic solvents. This process includes the use of spectral analytical techniques like IR, EI-MS, 1H NMR, and 13 C-NMR for structural elucidation (Nafeesa et al., 2017).

  • Structural Analysis : Spectral analysis is crucial for confirming the structures of synthesized compounds, such as 2-bromomethyl-2,3-dihydrobenzofurans, which share similarities with the subject compound (Furst et al., 2020).

Biological Screening and Pharmacological Evaluation

  • Antibacterial Activity : These compounds are evaluated for their antibacterial activity against various bacterial strains. For example, certain derivatives have shown promising activity against gram-negative and gram-positive bacteria (Khalid et al., 2016).

  • Enzyme Inhibition : Compounds like N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been identified as moderate inhibitors of enzymes such as α-chymotrypsin (Siddiqui et al., 2014).

  • Antimicrobial Evaluation : Similar compounds have been synthesized and evaluated for antimicrobial activity, showing effectiveness against certain microbial species (Gul et al., 2017).

  • Anticancer Drug Modeling : Derivatives like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and evaluated for anticancer activity through molecular docking studies, targeting specific receptors (Sharma et al., 2018).

  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which share structural similarities, have been assessed for anticonvulsant activities (Nath et al., 2021).

properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4/c1-10(2)11-3-5-12(6-4-11)23-9-15(22)19-17-21-20-16(25-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQZZVAXSDKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

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